Allyl 2-amino-4-methylthiazole-5-carboxylate
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Overview
Description
“Prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate” is a complex organic compound. It contains a prop-2-enyl group, which is a common functional group in organic chemistry . The compound also includes a 2-amino-4-methyl-1,3-thiazole-5-carboxylate moiety, which is a type of heterocyclic compound that has been utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . These analogues have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Scientific Research Applications
Synthesis and Chemical Transformations
- The compound has been utilized in chemical transformations leading to the synthesis of (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its versatility in organic synthesis (Žugelj et al., 2009).
- It also plays a role in the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement, indicating its potential for innovative synthetic methodologies (Baker & Williams, 2003).
Structural and Molecular Studies
- Research has been conducted on the molecular structure of related thiazole carboxylates, providing insights into their hydrogen-bonding interactions and molecular configurations, which are crucial for understanding their chemical behavior and potential applications (Lynch & McClennaghan, 2004).
Potential for Heterocyclic Chemistry
- Studies have explored its use in preparing heterocyclic systems , such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, highlighting its role in the development of complex molecules with potential applications in drug discovery and materials science (Selič, Grdadolnik, & Stanovnik, 1997).
Crystal Structure and Solubility Studies
- The effect of molecular structure changes on crystal structure and solubility has been investigated for derivatives of the compound, providing valuable information for the design of materials and drugs with optimal solubility and stability properties (Hara et al., 2009).
Mechanism of Action
Mode of Action
Similar compounds, such as 2-aminothiazoles, have been found to have various biological activities . For instance, some 2-aminothiazoles are known to inhibit cyclooxygenase-2 , an enzyme involved in inflammation and pain.
Biochemical Pathways
For example, some 2-aminothiazoles can bind to the minor groove of duplex DNA .
Result of Action
Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been reported to show significant antileukemic activity on various human cells and exhibit promising antineoplastic potential .
Action Environment
It’s known that the compound is stable at room temperature and has a faint smell of sulfides .
Future Directions
The future directions for research on “Prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate” are likely to be diverse, given the promising therapeutic roles of related 2-aminothiazole compounds . Unfortunately, specific future direction details for this compound were not found in the search results.
Properties
IUPAC Name |
prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-4-12-7(11)6-5(2)10-8(9)13-6/h3H,1,4H2,2H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTJDBPHBFBYCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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